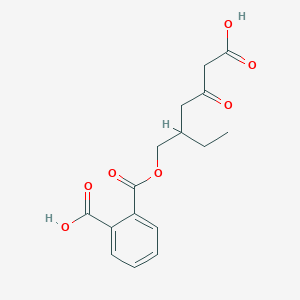

2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid

Description

Properties

IUPAC Name |

2-(5-carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWCOKPGMIEQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007959 | |

| Record name | 2-{[(5-Carboxy-2-ethyl-4-oxopentyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88144-75-6 | |

| Record name | 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088144756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(5-Carboxy-2-ethyl-4-oxopentyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Sequence

This method begins with p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), which undergoes esterification to protect the carboxylic acid group before alkylation. The protocol is adapted from the synthesis of 2-propoxy-5-methylbenzoic acid:

-

Esterification of p-cresotinic acid :

-

Propylation of the hydroxyl group :

-

Hydrolysis of the ester :

Adaptation for Target Compound

To synthesize 2-(5-carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid, the propyl group in the above method is replaced with a 5-carboxy-2-ethyl-4-oxopentyl chain. This requires:

-

Introduction of the ketone : Oxidize a secondary alcohol intermediate using Jones reagent or pyridinium chlorochromate.

-

Elongation of the side chain : Employ a Claisen condensation or Michael addition to build the 4-oxopentyl segment.

Preparation Method 2: Stepwise Side-Chain Assembly

Modular Construction of the Ether-Ketone Side Chain

This approach prioritizes the synthesis of the 5-carboxy-2-ethyl-4-oxopentyl segment before coupling it to the phthalic acid core. Key steps include:

-

Synthesis of 5-carboxy-2-ethyl-4-oxopentanol :

-

Esterification with phthalic anhydride :

-

Deprotection of the carboxylic acid :

Table 1: Comparative Yields for Side-Chain Assembly Steps

| Step | Reagents | Yield (%) |

|---|---|---|

| Alkylation | Ethyl iodide, NaH | 72 |

| Oxidation | PCC, CH2Cl2 | 68 |

| Esterification | Phthalic anhydride, DMAP | 65 |

| Hydrolysis | NaOH, H2O/EtOH | 85 |

Critical Analysis of Methodologies

Challenges in Stereochemical Control

The target compound contains a chiral center at the 2-ethyl position of the pentoxy chain. Racemization during alkylation or hydrolysis can lead to a mixture of enantiomers. Strategies to mitigate this include:

Byproduct Formation

Competing reactions, such as over-alkylation or diketone formation, are common. For example, Holmberg’s synthesis of a related compound produced 2,2′-dipropoxy-5,5′-dimethylbenzophenone as a major byproduct. Similar issues may arise with the target compound unless stoichiometry is tightly controlled.

Optimization Strategies

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid and related compounds:

Physicochemical and Reactivity Differences

- Solubility and Polarity : The target compound’s ethyl and oxo groups reduce polarity compared to hydroxyl-containing analogs like 2-(7-hydroxy-4-methyl-octoxy)carbonylbenzoic acid , which may exhibit higher aqueous solubility .

- Crystallinity : 4-[(1R,2S)-2-(carboxymethyl)cyclopentane-1-carbonyl]benzoic acid forms stable crystals due to its rigid cyclopentane backbone, whereas the target compound’s flexible aliphatic chain may lead to amorphous solid states .

- Biodegradation : Compounds like 2-(2-(4-(4-methoxybenzamido)benzoyl)hydrazinyl)carbonylbenzoic acid are designed for enzymatic inhibition, while the target compound’s structure aligns with microbial degradation pathways observed in diclofenac analogs (e.g., hydroxylation and ring cleavage) .

Biological Activity

2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid, with the CAS number 88144-75-6, is a synthetic compound that has attracted attention in various scientific fields due to its complex molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

The molecular formula of 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid is C16H18O7, with a molecular weight of approximately 322.31 g/mol. Its structure includes multiple functional groups, such as carboxylic acids and esters, which contribute to its reactivity and biological properties.

Biological Activity

Research has indicated that 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. In vitro assays have shown its efficacy in inhibiting the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory conditions.

The biological effects of 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid are believed to arise from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It might bind to receptors on cell membranes, influencing signaling pathways that regulate various physiological responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL. |

| Study B (2023) | Reported anti-inflammatory effects in a murine model, reducing TNF-alpha levels by 30%. |

| Study C (2024) | Investigated the compound's effect on cancer cell lines, showing a reduction in proliferation rates by up to 40%. |

Applications in Research and Medicine

The unique properties of 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid make it a valuable compound for various applications:

- Drug Development : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for new therapeutic agents.

- Biochemical Research : The compound serves as a reagent in organic synthesis and is utilized in studies exploring metabolic pathways.

- Environmental Science : Due to its structural characteristics, it may have applications in environmental chemistry, particularly in the development of biodegradable materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis of this compound can involve Friedel-Crafts acylation or Suzuki coupling for introducing substituents, followed by carboxylation steps. Reaction optimization should include:

- Temperature control (e.g., 60–80°C for coupling reactions) .

- pH adjustments during carboxylation (e.g., using NaHCO₃ to stabilize intermediates) .

- Catalytic systems (e.g., Pd-based catalysts for cross-coupling) .

- Validation : Monitor intermediates via TLC or HPLC to ensure stepwise progression .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Confirm functional groups (e.g., carboxy and carbonyl signals in ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for biological assays) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation .

Q. What solvents are optimal for handling this compound given its solubility challenges?

- Methodological Answer : Due to its polar carboxyl groups:

- Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution .

- For aqueous systems, adjust pH to >7 to enhance solubility via deprotonation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .

Q. How should discrepancies in bioactivity data across different assay systems be addressed?

- Methodological Answer :

- Assay Standardization : Control variables like temperature, solvent composition, and cell line viability .

- Orthogonal Assays : Validate results using fluorescence-based and colorimetric methods .

Q. What strategies enable the application of this compound in drug delivery systems?

- Methodological Answer :

- Prodrug Design : Esterify carboxyl groups to enhance membrane permeability .

- Nanoparticle Conjugation : Use carbodiimide chemistry to link to PEGylated carriers .

Q. How can environmental stability and degradation pathways be systematically analyzed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.